REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9].[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CCOCC>CCO>[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C@H:2]1[CH2:7][CH2:8][OH:9]
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
N1C(CCCC1)CCO
|
Name
|
|
Quantity
|
228.7 g
|
Type
|
reactant
|
Smiles
|
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was warmed to reflux
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (25 g)
|
Type
|
CUSTOM
|
Details
|
mp 173–173° C. (lit. 168° C.)
|
Type
|
DISSOLUTION
|
Details
|
The salt was then dissolved in NaOH (3M, 100 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with CH2Cl2 (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
N1[C@@H](CCCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9].[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CCOCC>CCO>[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C@H:2]1[CH2:7][CH2:8][OH:9]
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
N1C(CCCC1)CCO
|
Name
|
|
Quantity
|
228.7 g
|
Type
|
reactant
|
Smiles
|
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was warmed to reflux
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (25 g)
|
Type
|
CUSTOM
|
Details
|
mp 173–173° C. (lit. 168° C.)
|
Type
|
DISSOLUTION
|
Details
|
The salt was then dissolved in NaOH (3M, 100 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with CH2Cl2 (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
N1[C@@H](CCCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9].[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CCOCC>CCO>[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C@H:2]1[CH2:7][CH2:8][OH:9]
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
N1C(CCCC1)CCO
|
Name
|
|
Quantity
|
228.7 g
|
Type
|
reactant
|
Smiles
|
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was warmed to reflux
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (25 g)
|
Type
|
CUSTOM
|
Details
|
mp 173–173° C. (lit. 168° C.)
|
Type
|
DISSOLUTION
|
Details
|
The salt was then dissolved in NaOH (3M, 100 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with CH2Cl2 (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
N1[C@@H](CCCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |